L-Alanyl-L-threonyl-L-tyrosyl-L-proline
Description
L-Alanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide with the sequence Ala-Thr-Tyr-Pro. Each residue contributes distinct physicochemical properties:
- L-Alanine (Ala): A small, non-polar amino acid that enhances peptide flexibility.
- L-Tyrosine (Tyr): Features a phenolic hydroxyl group, contributing to UV absorbance and participation in redox reactions.
- L-Proline (Pro): Introduces a cyclic structure, rigidifying the peptide backbone and influencing conformational stability.
The hypothetical molecular formula for this tetrapeptide is C21H30N4O7, with an approximate molecular weight of 450–470 Da (calculated based on residue contributions and water loss from peptide bonds). While direct evidence for this exact compound is absent in the provided sources, structural analogs from the literature enable comparative analysis.
Properties
CAS No. |
834861-98-2 |
|---|---|
Molecular Formula |
C21H30N4O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N4O7/c1-11(22)18(28)24-17(12(2)26)19(29)23-15(10-13-5-7-14(27)8-6-13)20(30)25-9-3-4-16(25)21(31)32/h5-8,11-12,15-17,26-27H,3-4,9-10,22H2,1-2H3,(H,23,29)(H,24,28)(H,31,32)/t11-,12+,15-,16-,17-/m0/s1 |
InChI Key |
IQOJBTJLXNWQJC-GVDRCSPZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-threonyl-L-tyrosyl-L-proline typically involves the stepwise condensation of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, often using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU), followed by coupling to the amino group of the peptide chain.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification, typically using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Alanyl-L-threonyl-L-tyrosyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-threonyl-L-tyrosyl-L-proline depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the peptide may bind to a receptor and modulate its activity, or it may inhibit an enzyme by occupying its active site.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares L-Alanyl-L-threonyl-L-tyrosyl-L-proline with structurally related peptides from the evidence:
Key Observations
Chain Length and Molecular Weight :
- The target tetrapeptide is significantly smaller (~450 Da) compared to hexa- or undecapeptides (e.g., 838 Da in , 1332 Da in ). Shorter peptides may exhibit better membrane permeability but reduced binding specificity.
- Longer peptides (e.g., ) often include charged residues (Arg, Lys) for solubility and receptor targeting.
Proline: Common in , and 16; stabilizes secondary structures (e.g., turns) and may confer protease resistance. Sulfur-containing residues: Methionine () and cysteine () introduce reactivity (e.g., oxidation, disulfide bonds).
Synthesis and Stability :
- Proline-rich sequences (e.g., ) may require specialized coupling techniques due to steric hindrance during solid-phase synthesis .
- Peptides with multiple hydroxyl groups (Thr, Tyr) are prone to hydrolysis under acidic conditions.
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
